![molecular formula C23H18ClN3O5S B2616301 methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate CAS No. 1031554-88-7](/img/structure/B2616301.png)

methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

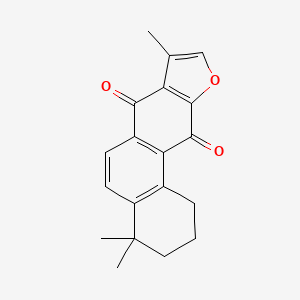

Description

The compound contains a benzothiadiazine dioxide ring, which is a type of heterocyclic compound. These types of compounds are known for their various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Applications De Recherche Scientifique

NMDA Receptor-Mediated Neurotransmission and Schizophrenia

Research has demonstrated that enhancing N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission is considered a novel treatment approach for schizophrenia. Sodium benzoate, a d-amino acid oxidase inhibitor, has shown promise in improving a variety of symptom domains and neurocognition in patients with chronic schizophrenia by enhancing NMDAR-mediated neurotransmission. Clinical trials have reported a significant improvement in symptomatology with the addition of sodium benzoate to standard antipsychotic treatments, indicating its potential as a novel approach for schizophrenia management (Lane et al., 2013).

Alzheimer's Disease and Cognitive Function

In Alzheimer's Disease (AD), sodium benzoate has been studied for its potential to enhance cognitive function. Research involving sodium benzoate as a treatment for early-phase Alzheimer's Disease demonstrated substantial improvement in cognitive and overall functions, suggesting the inhibition of d-amino acid oxidase as a promising novel approach for managing early dementing processes. This indicates that treatments aimed at enhancing NMDAR function could be beneficial in the early stages of Alzheimer's Disease and mild cognitive impairment (Chieh-Hsin Lin et al., 2014).

Late-Life Depression

Research on late-life depression has indicated that sodium benzoate may improve treatment outcomes by reducing perceived stress and enhancing cognitive function. A study found that sodium benzoate, compared with sertraline and placebo, significantly improved cognitive function and reduced perceived stress in patients with late-life depression. This suggests that NMDAR enhancement could be a beneficial strategy in treating late-life depression, potentially offering a novel therapeutic approach (Chieh-Hsin Lin, Shi-Heng Wang, H. Lane, 2022).

Hyperammonemia Treatment in Methylmalonic Aciduria

N-carbamylglutamate (NCG), used in treating hyperammonemia in methylmalonic aciduria (MMA), demonstrates the potential of sodium benzoate in acute neonatal hyperammonemia management. A case study showed that NCG, with sodium benzoate, dramatically decreased plasma ammonia levels in a neonate with MMA, suggesting an effective emergency treatment for acute neonatal hyperammonemia secondary to MMA (S. Yap et al., 2016).

Mécanisme D'action

Target of action

The compound contains a benzothiadiazine dioxide core, which is a structural motif found in certain diuretic medications such as hydrochlorothiazide. These drugs typically act on the kidneys, inhibiting sodium-chloride symporters in the distal convoluted tubule . .

Mode of action

If this compound acts similarly to other benzothiadiazine dioxides, it might inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention .

Biochemical pathways

The potential inhibition of sodium-chloride symporters could affect various biochemical pathways related to fluid balance and blood pressure regulation .

Result of action

If this compound acts as a diuretic, it could lead to decreased fluid retention and lower blood pressure .

Propriétés

IUPAC Name |

methyl 2-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O5S/c1-32-23(29)17-9-5-6-10-19(17)25-21(28)14-27-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)33(27,30)31/h2-13H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYWNWDSTUARNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)

![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)

![2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2616236.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)